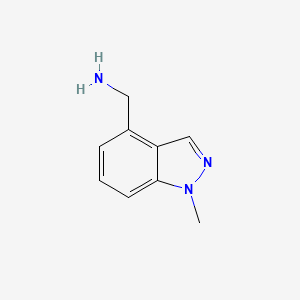

(1-Methyl-1H-indazol-4-YL)methanamine

概要

説明

(1-Methyl-1H-indazol-4-YL)methanamine is a chemical compound with the molecular formula C9H11N3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-indazol-4-YL)methanamine typically involves the formation of the indazole ring followed by the introduction of the methyl and methanamine groups. One common method involves the cyclization of substituted hydrazines with aldehydes or ketones to form the indazole core. Subsequent functionalization steps introduce the methyl and methanamine groups .

Industrial Production Methods

large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness .

化学反応の分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) convert the amine to a nitro group or form imine intermediates. For example:

This reaction is critical for introducing electron-withdrawing groups, which modulate electronic properties for downstream applications.

Alkylation and Acylation

The amine participates in nucleophilic substitution and acylation reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃ | N-alkylated derivatives (e.g., N-propyl-(1-methyl-1H-indazol-4-yl)methanamine) |

| Acylation | Acetyl chloride, pyridine | Amides (e.g., (1-Methyl-1H-indazol-4-yl)acetamide) |

These reactions are foundational for diversifying the compound’s structure in drug discovery .

Condensation Reactions

The amine reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases. For instance:

Schiff bases are intermediates in synthesizing heterocyclic compounds with antimicrobial or antitumor activity.

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the indazole ring. A representative example:

| Substrate | Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 4-Bromoindazole | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-(1-methyl-1H-indazol-4-yl)methanamine | 75–85% |

This method enables the introduction of aryl groups for structure-activity relationship (SAR) studies .

Reductive Amination

The amine undergoes reductive amination with ketones using sodium cyanoborohydride (NaBH₃CN) to form secondary amines. For example:

This reaction expands the compound’s utility in medicinal chemistry.

Salt Formation

Reaction with hydrochloric acid yields the hydrochloride salt, enhancing solubility for biological testing:

The salt form is preferred in pharmaceutical formulations .

Biological Relevance

科学的研究の応用

Common Synthesis Methods

| Method | Description |

|---|---|

| Cyclization | Formation of the indazole core through reaction of hydrazines with carbonyl compounds. |

| Functionalization | Introduction of methyl and methanamine groups in subsequent steps to enhance biological activity. |

Chemistry

In the realm of chemistry, (1-Methyl-1H-indazol-4-YL)methanamine serves as a building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions. This versatility is crucial for developing new materials and compounds with specific functionalities.

Biology

The compound has shown potential as a bioactive molecule in biological research. Preliminary studies indicate its ability to inhibit certain enzymes, such as cytochrome P450 CYP1A2, which plays a significant role in drug metabolism. This inhibition suggests implications for drug-drug interactions and personalized medicine strategies.

Medicine

In medicinal chemistry, this compound is being explored as a drug candidate for various therapeutic applications. Its interactions with biological targets could lead to novel treatments for diseases such as cancer and infections. The compound's structural characteristics may contribute to its potential anti-cancer and anti-inflammatory activities.

Industry

Industrially, this compound is investigated for its potential use in producing advanced materials , such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable materials.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits CYP1A2 activity, impacting the metabolism of co-administered drugs. This finding is crucial for understanding potential adverse effects in polypharmacy scenarios.

- Anticancer Activity : Preliminary investigations have suggested that derivatives of this compound may exhibit anticancer properties through modulation of cellular pathways involved in tumor growth and metastasis.

- Material Science Applications : Studies have indicated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for advanced coatings and composite materials.

作用機序

The mechanism of action of (1-Methyl-1H-indazol-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Similar Compounds

Indazole: The parent compound of (1-Methyl-1H-indazol-4-YL)methanamine, indazole itself has various applications in medicinal chemistry.

1-Methylindazole: Similar in structure but lacks the methanamine group, making it less versatile in certain applications.

4-Aminomethylindazole: Similar but with an amino group instead of a methanamine group, which can lead to different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the methyl and methanamine groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials and drugs .

生物活性

(1-Methyl-1H-indazol-4-YL)methanamine, a compound characterized by an indazole ring and an amine group, has garnered attention in various fields due to its significant biological activities. This article explores the biological mechanisms, therapeutic potentials, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H12N3, and it is often studied in its hydrochloride form (C9H12ClN3) for enhanced solubility and stability in biological assays . The compound's structure allows it to interact with various biological targets, making it a versatile candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid into prostaglandins, thereby exerting anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays. For instance, it has demonstrated moderate inhibitory effects against several cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | 15.5 |

| MCF-7 (Breast Cancer) | 12.3 |

| HCT116 (Colorectal Cancer) | 14.7 |

| HepG2 (Liver Cancer) | 10.8 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory activity. It has been shown to reduce inflammation markers in vitro by modulating pathways such as NF-kB and AP-1 signaling . The compound's ability to inhibit pro-inflammatory cytokines further supports its potential as a therapeutic agent in inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on Lung Cancer : In a study involving A549 cells, treatment with this compound resulted in a significant reduction in cell proliferation and induced apoptosis, confirming its potential as an anticancer agent.

- Anti-inflammatory Model : In a murine model of induced inflammation, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its role in mitigating inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that substituents on the indazole ring can enhance or diminish its activity against specific targets:

| Substituent | Effect on Activity |

|---|---|

| Methyl Group | Increased potency against COX-2 |

| Hydroxyl Group | Enhanced solubility but reduced anticancer activity |

This SAR analysis provides insights into optimizing the compound for better therapeutic outcomes .

特性

IUPAC Name |

(1-methylindazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNWDOCBKIJZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295742 | |

| Record name | 1-Methyl-1H-indazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144044-68-7 | |

| Record name | 1-Methyl-1H-indazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1144044-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。